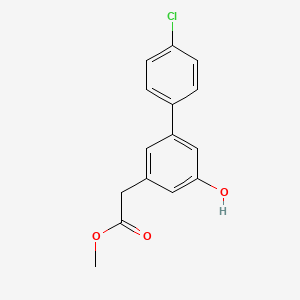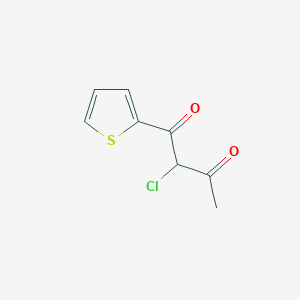
2-Chloro-1-(thiophen-2-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) is an organic compound that belongs to the class of chlorinated ketones. This compound features a butanedione backbone with a chlorine atom and a thienyl group attached to it. Such compounds are often of interest in organic chemistry due to their potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) typically involves the chlorination of 1,3-butanedione followed by the introduction of the thienyl group. One common method might include:
Chlorination: Reacting 1,3-butanedione with a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions.
Thienyl Group Introduction: The chlorinated intermediate can then be reacted with a thienyl-containing reagent, possibly through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques might be employed.
Chemical Reactions Analysis
Types of Reactions
1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving enzyme interactions.
Medicine: Investigated for potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
1,3-Butanedione: A simpler analog without the chlorine and thienyl groups.
2-Chloro-1,3-butanedione: Lacks the thienyl group.
1-(2-Thienyl)-1,3-butanedione: Lacks the chlorine atom.
Uniqueness
1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) is unique due to the presence of both the chlorine atom and the thienyl group, which can impart distinct reactivity and properties compared to its simpler analogs.
Properties
CAS No. |
64777-28-2 |
|---|---|
Molecular Formula |
C8H7ClO2S |
Molecular Weight |
202.66 g/mol |
IUPAC Name |
2-chloro-1-thiophen-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C8H7ClO2S/c1-5(10)7(9)8(11)6-3-2-4-12-6/h2-4,7H,1H3 |
InChI Key |
KRZVWKHUDOPHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=CS1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


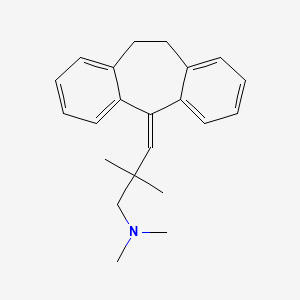
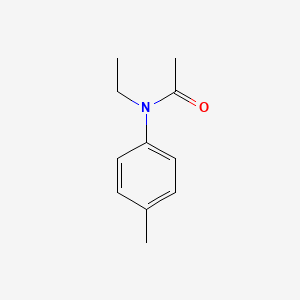
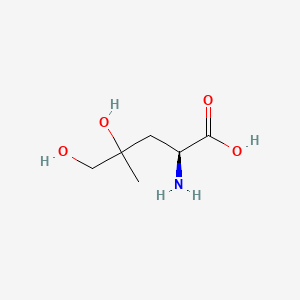
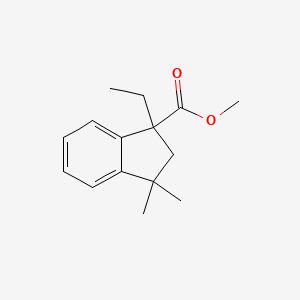

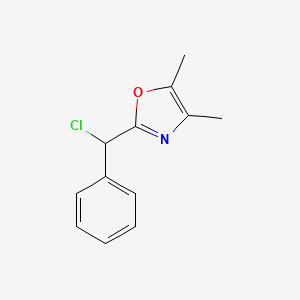
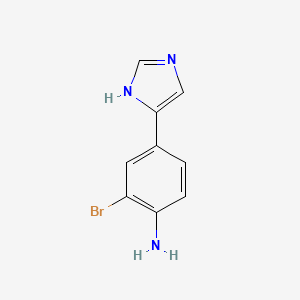
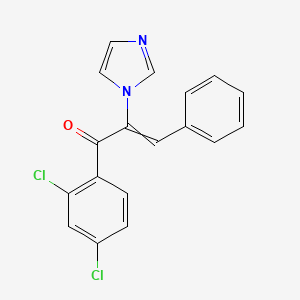
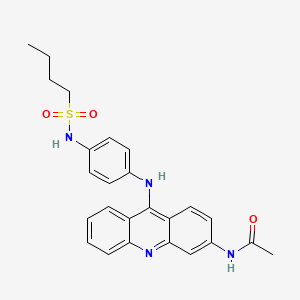
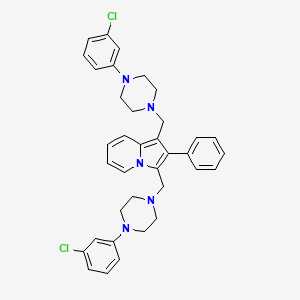
![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)

![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
